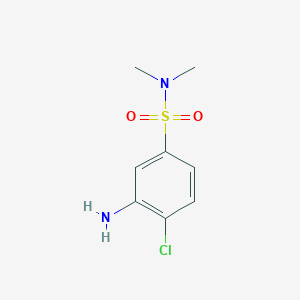

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide

Description

Chemical Name: 3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide CAS Number: 100313-81-3 Molecular Formula: C₈H₁₁ClN₂O₂S Exact Mass: 234.00205 g/mol Purity: ≥95% (industrial grade) Applications:

Properties

IUPAC Name |

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRXATZJIMUAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397078 | |

| Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100313-81-3 | |

| Record name | 3-Amino-4-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route via Direct Sulfonylation

Reaction Mechanism and Reagents

The most straightforward method involves sulfonylation of 3-amino-4-chloroaniline with dimethylamine using 3-amino-4-chlorobenzenesulfonyl chloride as the key intermediate. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride:

$$

\text{3-Amino-4-chlorobenzenesulfonyl chloride} + \text{Me}_2\text{NH} \rightarrow \text{3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide} + \text{HCl}

$$

Reaction Conditions

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Base : Triethylamine (TEA) or pyridine (1.2 equivalents) to neutralize HCl.

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to dimethylamine.

Yield and Purity Optimization

Nitration-Reduction Sequential Approach

Nitration of 4-Chloro-N,N-Dimethylbenzenesulfonamide

This two-step method begins with nitration of 4-chloro-N,N-dimethylbenzenesulfonamide to introduce a nitro group at the meta position:

Nitration Reagents and Conditions

- Nitrating Agent : Concentrated nitric acid ($$ \text{HNO}3 $$) in sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0°C.

- Reaction Time : 2–3 hours, monitored by thin-layer chromatography (TLC).

Intermediate Isolation

Reduction of Nitro to Amino Group

The nitro group is reduced to an amino group using zinc dust in alkaline conditions:

$$

\text{3-Nitro-4-chloro-N,N-dimethylbenzenesulfonamide} + \text{Zn} + \text{NaOH} \rightarrow \text{this compound} + \text{ZnO} + \text{H}_2\text{O}

$$

Reduction Parameters

Comparative Analysis of Synthetic Routes

| Parameter | Direct Sulfonylation | Nitration-Reduction |

|---|---|---|

| Steps | 1 | 2 |

| Overall Yield | 80–85% | 78–82% |

| Purity | >95% | >93% |

| Key Challenge | Sulfonyl chloride stability | Nitro group positioning |

| Scalability | Moderate | High |

Reaction Optimization and Troubleshooting

Sulfonyl Chloride Hydrolysis Mitigation

Analytical Validation Protocols

Structural Confirmation

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The amino group can participate in coupling reactions, such as diazotization followed by coupling with phenols or amines.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like iron powder and hydrochloric acid.

Major Products:

Acylated or Sulfonylated Derivatives: Formed through electrophilic substitution.

Oxidized or Reduced Products: Depending on the specific oxidizing or reducing conditions used.

Coupled Products: Formed through diazotization and subsequent coupling reactions.

Scientific Research Applications

Biological Activities

3-amino-4-chloro-N,N-dimethylbenzenesulfonamide has been studied for its potential biological activities, particularly as an enzyme inhibitor. Its unique structure allows it to interact with various biological molecules, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated using methods such as the zone of inhibition assay.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have shown effectiveness against various cancer cell lines.

Case Studies

- Enzyme Inhibition : A study evaluated the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by derivatives of this compound. Compound 16a showed an IC₅₀ value of 0.63 μM, indicating strong inhibitory activity against PTP1B, which is relevant for diabetes treatment .

- Antibacterial Activity : Another research focused on synthesizing new derivatives based on this compound and testing their antibacterial efficacy against strains like Mycobacterium tuberculosis and Moraxella catarrhalis. The results indicated that certain modifications enhanced antimicrobial potency significantly .

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the amino and sulfonamide groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

- CAS : 1017410-44-4

- Key Difference : Cyclopentyl group replaces the dimethylamine moiety.

- Impact : Increased steric bulk may reduce solubility but enhance receptor binding specificity in enzyme inhibition studies .

2-Amino-N,N-dimethylbenzenesulfonamide

- CAS : 54468-84-9

- Key Difference: Amino group at position 2 instead of 3.

- Impact: Altered electronic distribution affects reactivity; reduced efficacy in cytochrome P450 inhibition compared to the 3-amino analog .

3-Chloro-N²-methyl-N¹-(5H-furan-2-yl)-N,N-dimethylbenzenesulfonamide

- CAS: Not specified (see )

Functional Group Variations

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamides (Compounds 11–14)

- Key Features : Thioether-linked substituents (e.g., naphthalen-1-ylmethylthio, ethoxycarbonylmethylthio).

- Impact : Increased lipophilicity improves membrane permeability but may reduce aqueous solubility. These derivatives show broader antimicrobial activity compared to the target compound .

3-Amino-5-(tert-butyl)-2-methoxy-N,N-dimethylbenzenesulfonamide

- CAS: Not specified (see )

- Key Features : tert-butyl and methoxy groups.

Physicochemical Properties

Biological Activity

3-Amino-4-chloro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an amino group, a chloro substituent, and a sulfonamide functional group attached to a benzene ring. These structural components are crucial for its biological activity, as they facilitate interactions with various biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and interact with molecular targets such as proteins and nucleic acids. The sulfonamide group is particularly important for its mechanism of action, allowing the compound to form hydrogen bonds and other interactions with biological molecules. Notably, it has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, thereby demonstrating antibacterial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonamide structure is known to disrupt bacterial growth by inhibiting folic acid synthesis, which is essential for DNA replication and cell division.

Antiviral Properties

In addition to its antibacterial effects, this compound has shown potential antiviral activity. Studies have indicated that derivatives of sulfonamides can inhibit viral replication in various models. For example, some sulfonamide compounds have demonstrated efficacy against viruses such as coxsackievirus B and others through mechanisms that may involve the inhibition of viral proteases or interference with viral entry into host cells .

Anticancer Potential

Emerging research suggests that this compound may have applications in cancer therapy. Its ability to interfere with specific cellular pathways could potentially inhibit cancer cell proliferation. Studies exploring the structure-activity relationship (SAR) of similar compounds have highlighted the importance of functional groups in enhancing anticancer activity .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits folic acid synthesis in bacteria | |

| Antiviral | Effective against coxsackievirus B | |

| Anticancer | Potential to inhibit cancer cell proliferation |

Case Study: Antiviral Activity Against Coxsackievirus B

A study conducted on sulfonamide derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.5 to 7.5 µM against coxsackievirus B. This suggests that modifications to the sulfonamide structure can enhance antiviral potency, indicating a promising avenue for further research on this compound's derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-4-chloro-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via sulfonylation of substituted anilines. For example, reacting 3-amino-4-chlorobenzenesulfonyl chloride with dimethylamine in the presence of a base like pyridine or triethylamine. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to amine), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or THF) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylamino groups at δ 2.8–3.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 234.00205 (exact mass) .

- Supplementary Techniques : FT-IR for sulfonamide S=O stretches (~1350–1150 cm), elemental analysis for C, H, N, S content.

Q. What preliminary biological screening assays are recommended to assess the compound’s bioactivity?

- Approach :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Data Interpretation : Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves.

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitumor activity, and what SAR trends have been observed?

- SAR Insights :

- Chlorine Position : The 4-chloro substituent enhances lipophilicity and target binding (e.g., tubulin inhibition observed in analogs like E7010) .

- Amino Group : Acetylation or substitution with bulkier groups (e.g., isopropyl) modulates solubility and metabolic stability .

Q. What strategies resolve spectral data contradictions (e.g., overlapping NMR signals) in structurally similar sulfonamide derivatives?

- Advanced Techniques :

- 2D NMR : COSY and HSQC to assign overlapping aromatic protons and confirm sulfonamide connectivity .

- Isotopic Labeling : N-labeled dimethylamine to distinguish N-methyl environments in NOESY experiments.

- Case Study : In a 2021 study, ambiguities in dimethylamino proton signals were resolved using H-C HMBC correlations to confirm N,N-dimethyl substitution .

Q. How does this compound interact with kinase targets like CDK2, and what mechanistic insights exist?

- Target Profiling : Molecular docking studies (e.g., AutoDock Vina) suggest hydrogen bonding between the sulfonamide group and CDK2’s Lys89 residue. Competitive binding assays (e.g., with staurosporine) validate inhibition .

- Mechanistic Data : Kinase inhibition assays (IC ~1.2 μM for CDK2) and cell cycle analysis (G1 arrest in treated cells) .

Data Contradiction Analysis

Q. Discrepancies in reported antitumor mechanisms: How to reconcile cell cycle arrest (G1/S) vs. tubulin disruption in sulfonamide analogs?

- Hypothesis : Substituent-dependent dual mechanisms. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.